molecular formula C19H19N3O4S2 B2873460 Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate CAS No. 1040636-97-2

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate

Cat. No.: B2873460
CAS No.: 1040636-97-2
M. Wt: 417.5
InChI Key: JBLOQWXCESPTCP-UHFFFAOYSA-N
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Description

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate is a structurally complex heterocyclic compound featuring a fused polycyclic core. Key structural elements include:

  • Cyclopenta[b]pyrazolo[4,3-e]pyridine backbone: A tricyclic system combining pyrazole and pyridine rings fused to a cyclopentane ring, contributing to rigidity and planar aromaticity.
  • Thiophen-2-yl group: A sulfur-containing aromatic heterocycle that may influence electronic properties and binding interactions.
  • Methyl ester moiety: A common functional group in prodrugs or intermediates, offering hydrolytic stability and synthetic versatility.

Properties

IUPAC Name

methyl 4-(1,1-dioxothiolan-3-yl)-6-thiophen-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-26-19(23)15-12-4-2-5-13(12)20-18-16(15)17(14-6-3-8-27-14)21-22(18)11-7-9-28(24,25)10-11/h3,6,8,11H,2,4-5,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLOQWXCESPTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=NN(C2=NC3=C1CCC3)C4CCS(=O)(=O)C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate is a complex organic compound that exhibits a variety of biological activities. Its unique structure includes multiple functional groups that contribute to its potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and interactions with biological targets.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H17N3O4SC_{16}H_{17}N_{3}O_{4}S and a molecular weight of approximately 351.39 g/mol. It features a tetrahydrothiophene moiety and a pyrazolo[4,3-e]pyridine core, which are significant for its biological activity.

PropertyValue
Molecular FormulaC16H17N3O4SC_{16}H_{17}N_{3}O_{4}S
Molecular Weight351.39 g/mol
DensityNot specified
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines by targeting specific enzymes involved in cell cycle regulation and apoptosis.

Case Study:
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. It appears to modulate ion channels involved in neuronal excitability and may protect against oxidative stress-induced neuronal damage.

Research Findings:
A recent publication reported that this compound significantly reduced oxidative stress markers in neuronal cell cultures. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in cancer progression.
  • Ion Channel Modulation: It affects ion channels that play critical roles in neuronal signaling.

Table 2: Biological Targets and Mechanisms

TargetMechanism of Action
Cancer Cell EnzymesInhibition of proliferation
Ion ChannelsModulation of excitability
Oxidative Stress MarkersReduction through antioxidant pathways

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name (IUPAC) Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Cyclopenta[b]pyrazolo[4,3-e]pyridine 1,1-Dioxidotetrahydrothiophen-3-yl, thiophen-2-yl, methyl ester Not reported Not reported
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate Tetrahydropyridine Tosyl, thiophen-3-yl, methyl ester Calculated: ~489.5 159–152
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Cyano, 4-nitrophenyl, phenethyl, diethyl ester Reported: 560.2 (M++1) 243–245
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Pyrazolo[3,4-d]pyrimidine Chromen-4-one, fluorophenyl, thiophene-2-carboxylate 560.2 (M++1) 227–230

Key Observations :

  • Fused tricyclic systems (e.g., cyclopenta[b]pyrazolo[4,3-e]pyridine) offer greater conformational rigidity compared to bicyclic cores (e.g., tetrahydropyridine or imidazopyridine), which may influence binding affinity in biological contexts .
Spectroscopic Data Comparison
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
Target Compound Expected: Thiophene protons (δ 7.0–7.5), sulfone-adjacent CH₂ (δ 3.5–4.0) Expected: Ester carbonyl (~170), sulfone (~110) S=O stretch (~1300–1150)
Compound from Thiophene-3-yl (δ 7.2–7.4), tosyl methyl (δ 2.4) Ester carbonyl (169.5), ketone (204.3) C=O (1720), S=O (1350, 1160)
Compound from Phenethyl (δ 7.3–7.5), nitrophenyl (δ 8.2–8.4) Nitro (148.1), cyano (118.5) NO₂ (1520), C≡N (2250)

Insights :

  • The target’s sulfone group would produce distinct ¹³C NMR signals near δ 110–120 for SO₂ carbons and IR stretches at ~1300–1150 cm⁻¹, aligning with sulfone-containing analogs .
  • Thiophene protons in the target (δ 7.0–7.5) resemble those in (δ 7.2–7.4) but differ in substitution position (2- vs. 3-thiophenyl) .

Critical Analysis :

  • The target’s synthesis likely requires multistep strategies , including Pd-catalyzed cross-coupling for thiophene introduction and cyclocondensation for the tricyclic core .
  • Lower yields in analogs (e.g., 46% in ) highlight challenges in steric hindrance and regioselectivity for polycyclic systems.

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